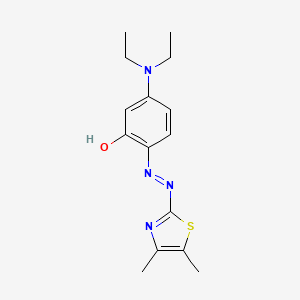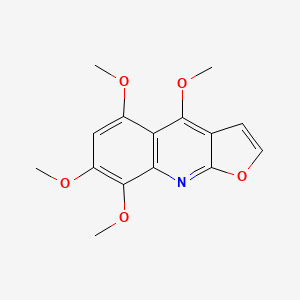
阿克尼西丁
描述
科学研究应用
5,7,8-三甲氧基二氢芸香碱在科学研究中有几个应用:
化学: 它被用作研究呋喃喹啉生物碱反应性的模型化合物。
生物学: 它的抗疟疾活性使其成为研究恶性疟原虫耐药机制的有价值的化合物。
医学: 对它的潜在治疗应用,特别是治疗疟疾,正在进行研究。
准备方法
合成路线和反应条件
5,7,8-三甲氧基二氢芸香碱的合成涉及呋喃喹啉前体的甲氧基化。具体的合成路线和反应条件在各种化学文献中都有详细介绍。 一般而言,该过程涉及在受控条件下使用甲氧基试剂,以在呋喃喹啉环上实现所需的取代 。
工业生产方法
5,7,8-三甲氧基二氢芸香碱的工业生产方法没有广泛记录,但它们可能涉及与实验室环境中使用的合成路线类似的路线,只是规模更大。 该过程需要严格控制反应条件,以确保最终产品的高产率和纯度 。
化学反应分析
反应类型
5,7,8-三甲氧基二氢芸香碱会经历各种化学反应,包括:
氧化: 这种反应可以改变甲氧基或呋喃喹啉环。
还原: 这种反应可以还原喹啉环,可能改变其生物活性。
取代: 在适当条件下,甲氧基可以被其他官能团取代.
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 反应条件通常涉及控制温度和 pH 值,以确保所需的转化 。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生具有改变的甲氧基的喹啉衍生物,而取代反应则可以产生各种官能化的呋喃喹啉化合物 。
作用机制
5,7,8-三甲氧基二氢芸香碱的作用机制涉及它与恶性疟原虫中的分子靶标相互作用。 据信它会干扰寄生虫解毒血红素 (血红蛋白消化副产物) 的能力,导致有毒血红素积累,并随后导致寄生虫死亡 。该过程中涉及的具体分子通路和靶标仍在研究中。
相似化合物的比较
类似化合物
二氢芸香碱: 另一种具有类似生物活性的呋喃喹啉生物碱。
芸香碱: 一种具有抗疟疾特性的相关化合物。
弗林德西胺: 另一种具有潜在治疗应用的喹啉生物碱.
独特性
5,7,8-三甲氧基二氢芸香碱的独特之处在于其特定的甲氧基取代,这赋予了它独特的化学和生物学性质。 它对氯喹敏感和氯喹耐药的恶性疟原虫均有效,这使其与其他类似化合物有所区别 。
属性
IUPAC Name |
4,5,7,8-tetramethoxyfuro[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-17-9-7-10(18-2)14(20-4)12-11(9)13(19-3)8-5-6-21-15(8)16-12/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCGYRFLVLFRGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C(=C3C=COC3=N2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200099 | |
| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521-43-7 | |
| Record name | 4,5,7,8-Tetramethoxyfuro[2,3-b]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acronycidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of acronycidine and where is it found?
A1: Acronycidine is a furoquinoline alkaloid, specifically a 4,6,7,8-tetramethoxyfurano-(2', 3'-2, 3)-quinoline []. This natural product was first isolated from the bark of the Australian rainforest tree Melicope fareana F. Muell., belonging to the Rutaceae family []. It has also been found in other Rutaceae species, including Acronychia baueri [] and Maclurodendron species [].
Q2: What is the molecular formula and weight of acronycidine?
A2: Acronycidine has the molecular formula C15H15O5N, giving it a molecular weight of 289.29 g/mol [, ].
Q3: How is acronycidine synthesized?
A3: Acronycidine can be synthesized chemically. One method involves a multi-step process starting with 2,3,5-trimethoxyaniline. This is followed by condensation, methylation, debenzylation, cyclodehydration, and finally dehydrogenation to yield acronycidine [].
Q4: What are some key reactions that acronycidine undergoes?
A4: Acronycidine is susceptible to oxidative demethylation by nitric or nitrous acid, leading to the formation of a 1,4-quinone derivative. This reaction is also observed with several other acronycidine derivatives []. Additionally, 4-O-alkylfuroquinolines, a class of compounds to which acronycidine belongs, can be converted into N-alkylfuroquinolones [].
Q5: What spectroscopic techniques are useful for characterizing acronycidine?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful in characterizing acronycidine and its derivatives. For instance, the NMR spectra of isoacronycidine and other N-alkylquinolones display a characteristic peak in the δ 2.0-4.0 range, attributed to strongly bound water molecules [].
Q6: Are there any studies on the biosynthesis of acronycidine?
A6: Yes, research using radiolabeled precursors has provided insights into acronycidine biosynthesis. Experiments with [4-T]anthranilic acid administered to Acronychia baueri revealed that while related alkaloids skimmianine and acronidine incorporated significant radioactivity, acronycidine showed only feeble radioactivity. This led to the proposal of a partially specific NIH shift occurring during the biosynthesis and provided clues about the order of hydroxyl group introduction in vivo [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/new.no-structure.jpg)
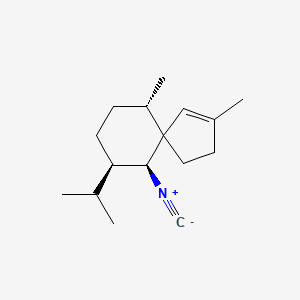
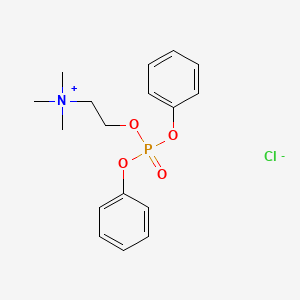

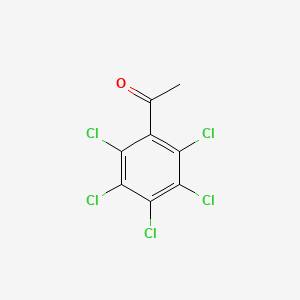
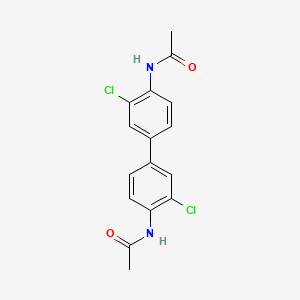
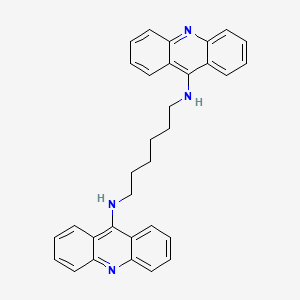

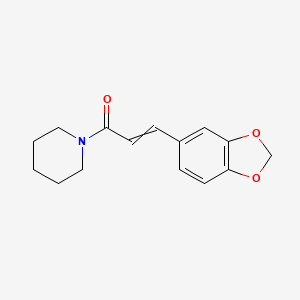
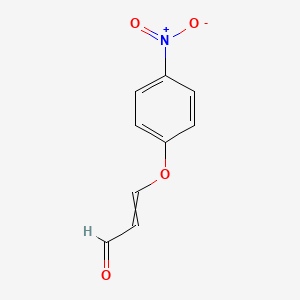

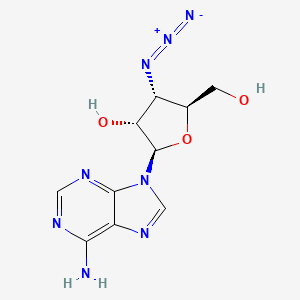
![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)
